

# Application Notes & Protocols: Synthesis of Pyrethric Acid from Chrysanthemic Acid

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## Compound of Interest

Compound Name: Pyrethric acid

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Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides detailed protocols and application notes on the synthesis of **pyrethric acid**, a key component of type II pyrethrin insecticides. The synthesis is approached from two distinct perspectives: the biosynthetic pathway, which is relevant for metabolic engineering and biocatalysis, and a chemical synthesis route starting from chrysanthemic acid, suitable for laboratory-scale organic synthesis. Methodologies are detailed, quantitative data is summarized in tabular format, and key pathways are visualized using diagrams to facilitate understanding and replication.

## Biosynthetic Pathway from Chrysanthemic Acid Precursors

The natural synthesis of **pyrethric acid** in *Tanacetum cinerariifolium* (pyrethrum daisy) occurs via a complex, multi-enzyme pathway. This pathway does not start from chrysanthemic acid itself but rather from a common precursor, (1R,3R)-chrysanthemol.<sup>[1][2]</sup> Understanding this pathway is crucial for metabolic engineering efforts aimed at producing pyrethrins in heterologous systems like yeast or plants.

The conversion from the precursor chrysanthemol to **pyrethric acid** involves a six-step process catalyzed by four distinct enzymes.<sup>[3][4]</sup> The pathway involves two parallel series of oxidation events followed by a final methylation step.

## Enzymatic Conversion Cascade

The biosynthesis of **pyrethric acid** from chrysanthemol involves the following key enzymatic steps:

- **Hydroxylation at C10:** The pathway begins with the hydroxylation of the C10 methyl group of chrysanthemol, catalyzed by the cytochrome P450 oxidoreductase, chrysanthemol 10-hydroxylase (TcCHH).[2]
- **Further Oxidation at C10:** TcCHH continues to catalyze two subsequent oxidation steps at the C10 position, converting the hydroxyl group first to an aldehyde and then to a carboxylic acid, forming 10-carboxychrysanthemol.[2]
- **Oxidation at C1:** Concurrently, the C1 hydroxyl group of the intermediate is oxidized. This involves a two-step process catalyzed by an alcohol dehydrogenase (TcADH2) to form an aldehyde, and then an aldehyde dehydrogenase (TcALDH1) to form a carboxylic acid.[1][4] This sequence ultimately yields 10-carboxychrysanthemic acid.[2][3]
- **Final Methylation:** The terminal step is the methylation of the carboxyl group at the C10 position of 10-carboxychrysanthemic acid. This reaction is catalyzed by a SABATH family methyltransferase (TcCCMT), which yields the final product, **pyrethric acid**. [2][3][4]

Interestingly, the initial five steps of this pathway occur in the trichomes on the plant's ovaries, while the final methylation step to produce **pyrethric acid** primarily takes place within the ovary tissues.[3][5]



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**Caption:** Enzymatic pathway for the biosynthesis of **pyrethric acid** from chrysanthemol.

## Data Summary: Enzymes in Pyrethric Acid Biosynthesis

Enzyme Abbreviation	Enzyme Name	Function	Source Organism
TcCHH	Chrysanthemol 10-hydroxylase (CYP71BZ1)	Catalyzes three successive oxidations of the C10 methyl group. <a href="#">[2]</a> <a href="#">[3]</a>	Tanacetum cinerariifolium
TcADH2	Alcohol Dehydrogenase 2	Oxidizes the C1 hydroxyl group to an aldehyde. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>	Tanacetum cinerariifolium
TcALDH1	Aldehyde Dehydrogenase 1	Oxidizes the C1 aldehyde group to a carboxylic acid. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>	Tanacetum cinerariifolium
TcCCMT	10-Carboxychrysanthemic Acid 10-Methyltransferase	Methylates the C10 carboxyl group to form pyrethric acid. <a href="#">[2]</a> <a href="#">[3]</a>	Tanacetum cinerariifolium

## Protocol: Conceptual Workflow for Heterologous Production

This protocol outlines the general steps for reconstituting the **pyrethric acid** pathway in a plant system like *Nicotiana benthamiana*, based on published research.[\[3\]](#)[\[4\]](#)

Objective: To produce **pyrethric acid** in a non-native host by expressing the necessary biosynthetic enzymes.

Materials:

- Expression vectors (e.g., pEAQ-HT)
- *Agrobacterium tumefaciens* strain (e.g., GV3101)
- *Nicotiana benthamiana* plants (4-6 weeks old)

- Genes of interest: TcCDS (for chrysanthemol production), TcCHH, TcADH2, TcALDH1, TcCCMT
- Agroinfiltration buffers and supplies
- GC-MS for analysis

#### Methodology:

- Gene Synthesis and Cloning: Synthesize codon-optimized sequences for all five enzymes (TcCDS, TcCHH, TcADH2, TcALDH1, TcCCMT) and clone them into suitable plant expression vectors.
- Agrobacterium Transformation: Transform the expression constructs into *A. tumefaciens*.
- Culture Preparation: Grow overnight cultures of each transformed Agrobacterium strain. Pellet the cells and resuspend in infiltration buffer to a final OD600 of ~0.5 for each strain.
- Agroinfiltration: Mix the five bacterial suspensions in equal volumes. Infiltrate the underside of leaves of *N. benthamiana* plants using a needleless syringe.
- Incubation: Grow the infiltrated plants for 5-7 days under standard greenhouse conditions.
- Metabolite Extraction: Harvest the infiltrated leaf tissue, freeze in liquid nitrogen, and grind to a fine powder. Extract metabolites using an appropriate solvent (e.g., methyl tert-butyl ether - MTBE).
- Analysis: Derivatize the extracts if necessary (e.g., with trimethylsilyldiazomethane) and analyze by GC-MS to detect the presence of **pyrethric acid**, monitoring for characteristic mass fragments (e.g.,  $m/z = 107$ ).<sup>[3]</sup>

## Chemical Synthesis from Chrysanthemic Acid

Several chemical routes for the synthesis of **pyrethric acid** from chrysanthemic acid have been developed. One notable method involves the selective oxidation of the methyl group in the isobutenyl side chain. The following protocol is adapted from principles described in the chemical literature, including a patented process involving ozonolysis.<sup>[6][7]</sup>

Starting Material: Methyl (+)-trans-chrysanthemate. This can be obtained by the esterification of (+)-trans-chrysanthemic acid.

## Synthesis Workflow

The chemical synthesis can be conceptualized as a multi-step process involving selective oxidation of one of the terminal methyl groups on the side chain, followed by further oxidation to a carboxylic acid and esterification.



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**Caption:** Generalized workflow for the chemical synthesis of **pyrethric acid**.

## Protocol: Ozonolysis Route to Pyrethric Acid Intermediate

This protocol describes a key step in converting methyl d-trans chrysanthemate to an aldehyde precursor suitable for further conversion to **pyrethric acid**, based on the process outlined in U.S. Patent 3,694,472.[6]

Objective: To synthesize 3,3-dimethyl-2-formyl-1-cyclopropanecarboxylic acid (or its ester), a key intermediate for **pyrethric acid** synthesis.

Materials:

- Methyl ester of d-trans chrysanthemic acid
- Methanol (anhydrous)
- Ozone generator
- Oxygen and Nitrogen gas cylinders
- Low-temperature reaction vessel (-60°C capability)

### Methodology:

- **Dissolution:** Add 106 g of the methyl ester of d-trans chrysanthemic acid to 750 cc of methanol in a reaction vessel equipped with a gas inlet tube and a cooling system.
- **Cooling:** Cool the resulting solution to -60°C while bubbling oxygen through the mixture.
- **Ozonolysis:** Switch the gas feed to ozonized oxygen and continue bubbling through the solution. The reaction progress can be monitored by the appearance of a blue color in the reaction medium, indicating an excess of ozone. This step may take approximately 8 hours.  
[6]
- **Completion and Quenching:** Once the blue color persists, continue bubbling ozonized oxygen for an additional 30 minutes. Subsequently, purge the solution with pure oxygen and then with nitrogen to remove all traces of ozone.
- **Work-up (Not detailed in patent):** The resulting ozonide is typically worked up under reductive conditions (e.g., using dimethyl sulfide or zinc/acetic acid) to yield the target aldehyde. Note: The patent proceeds to a different reaction, but for general synthesis, a reductive work-up is standard.
- **Further Steps:** The resulting aldehyde, 3,3-dimethyl-2-formyl-1-cyclopropanecarboxylic acid methyl ester, can then be converted to **pyrethric acid** through reactions like a Wittig or Horner-Wadsworth-Emmons olefination with an appropriate phosphonate or phosphorane, followed by hydrolysis.[6]

## Data Summary: Reagents for Ozonolysis Step

Reagent	Quantity/Concentration	Purpose	Temperature	Time
Methyl d-trans chrysanthemate	106 g	Starting Material	-60°C	~8.5 hours
Methanol	750 cc	Solvent	-60°C	~8.5 hours
Ozonized Oxygen	Bubbled until blue	Oxidizing Agent	-60°C	~8.5 hours
Oxygen / Nitrogen	Bubbled post-reaction	Purging Gases	-60°C	~30 mins

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